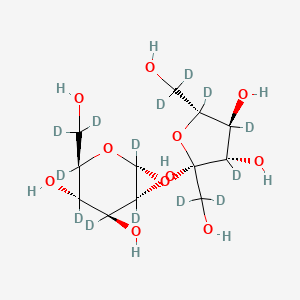

Sucrose-d14

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

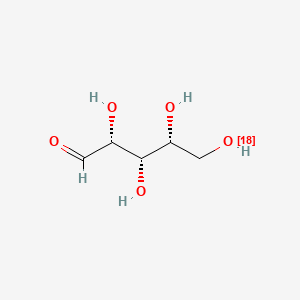

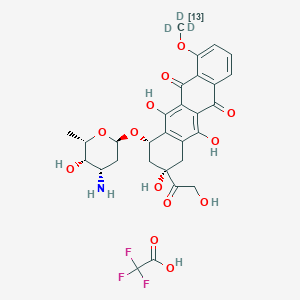

Sucrose-d14, also known as D-(+)-Saccharose-d14, is a deuterated form of sucrose where fourteen hydrogen atoms are replaced with deuterium. This isotopic labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology. The compound retains the same chemical structure as regular sucrose, which is a disaccharide composed of glucose and fructose units linked by a glycosidic bond.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Sucrose-d14 involves the incorporation of deuterium into the sucrose molecule. This can be achieved through several synthetic routes, including:

Chemical Synthesis: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions typically include the use of deuterated solvents and catalysts to facilitate the exchange process.

Enzymatic Synthesis: Enzymes such as sucrose phosphorylase can be used to catalyze the incorporation of deuterium into sucrose. This method is often preferred for its specificity and efficiency.

Industrial Production Methods: Industrial production of this compound may involve continuous process technology, where the deuterated sucrose is produced in a packed-bed reactor using immobilized enzymes. This method ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Sucrose-d14 undergoes various chemical reactions similar to regular sucrose, including:

Oxidation: Sucrose can be oxidized to produce carboxylic acids and other oxidation products.

Hydrolysis: this compound can be hydrolyzed to produce glucose-d7 and fructose-d7.

Common Reagents and Conditions:

Oxidation: Platinum electrodes and alkaline solutions are commonly used for the electrocatalytic oxidation of sucrose.

Hydrolysis: Immobilized invertase in calcium alginate is used for the hydrolysis of sucrose in sugarcane juice.

Major Products:

Oxidation Products: Carboxylic acids and ketones.

Hydrolysis Products: Glucose-d7 and fructose-d7.

Aplicaciones Científicas De Investigación

Sucrose-d14 has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular interactions and reaction mechanisms.

Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism in plants and animals.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the production of deuterated compounds for use in various industrial processes

Mecanismo De Acción

The mechanism of action of Sucrose-d14 involves its interaction with various molecular targets and pathways. In plants, sucrose acts as a signaling molecule that regulates shoot branching by antagonizing the inhibitory effect of the hormone strigolactone. This is achieved through the accumulation of the D53 protein, which is a key negative regulator of strigolactone signaling .

Comparación Con Compuestos Similares

Trehalulose: An isomer of sucrose with a different glycosidic linkage.

Turanose: Another isomer of sucrose with a different glycosidic linkage.

Leucrose: An isomer of sucrose with a different glycosidic linkage.

Isomaltulose: An isomer of sucrose with a different glycosidic linkage.

Uniqueness of Sucrose-d14: The uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool for tracing and studying metabolic pathways, reaction mechanisms, and molecular interactions. This isotopic labeling provides enhanced sensitivity and resolution in analytical techniques such as NMR spectroscopy, making it superior to its non-deuterated counterparts in certain research applications .

Propiedades

Fórmula molecular |

C12H22O11 |

|---|---|

Peso molecular |

356.38 g/mol |

Nombre IUPAC |

(2R,3S,4S,5R,6R)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3S,4S,5R)-3,4,5-trideuterio-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i1D2,2D2,3D2,4D,5D,6D,7D,8D,9D,10D,11D |

Clave InChI |

CZMRCDWAGMRECN-YPCQKFQVSA-N |

SMILES isomérico |

[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O)([2H])O[C@]2([C@@]([C@]([C@@](O2)([2H])C([2H])([2H])O)([2H])O)([2H])O)C([2H])([2H])O)([2H])C([2H])([2H])O)([2H])O)O |

SMILES canónico |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[2-[[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoylamino]benzoate](/img/structure/B12394505.png)